4-amino-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound classified within the pyridazine family. Pyridazines are recognized for their diverse biological activities and serve as crucial building blocks in pharmaceutical and agrochemical applications. This compound, with the chemical formula CHClNO, is notable for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.
The synthesis of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one typically involves two main steps: chlorination and amination. The process begins with the chlorination of 2-methylpyridazin-3(2H)-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Following this, amination is performed using ammonia or amine derivatives under controlled conditions, including specific temperatures and pressures to optimize yield and purity .
Industrial Production Methods:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and ensure consistent quality. Catalysts are often employed to maximize reaction rates while minimizing by-products.
The molecular structure of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one features a pyridazine ring with specific substitutions:
The compound's molecular weight is approximately 175.61 g/mol, and its structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds. For example, NMR data may provide insights into the hydrogen environments within the molecule, aiding in structural elucidation .
4-amino-6-chloro-2-methylpyridazin-3(2H)-one can participate in several chemical reactions:
Common Reagents and Conditions:
These reactions can lead to significant derivatives:
The mechanism of action for 4-amino-6-chloro-2-methylpyridazin-3(2H)-one largely depends on its application in biological systems. It may interact with specific enzymes or receptors, potentially inhibiting or activating cellular pathways. This interaction could involve proteins related to cell signaling, metabolism, or DNA replication .
The physical properties of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one include:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
4-amino-6-chloro-2-methylpyridazin-3(2H)-one has several scientific uses:
This compound's unique structure and properties position it as a valuable candidate for further research and application in various fields.
Pyridazinone derivatives have evolved from synthetic curiosities to privileged scaffolds in drug discovery, with their medicinal chemistry journey beginning in earnest during the late 20th century. Initially explored as cardiovascular agents due to their structural similarity to other nitrogen-containing heterocycles, pyridazinones gained significant attention when researchers recognized their ability to interact with diverse biological targets. The development of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one represents a strategic advancement in this chemical lineage, emerging as researchers systematically explored substituent effects on the core pyridazinone ring to optimize pharmacological properties. This compound's specific substitution pattern—chloro at C6, amino at C4, and methyl at N2—resulted from targeted medicinal chemistry efforts to enhance target binding affinity while maintaining favorable physicochemical properties [1].
The therapeutic potential of pyridazinones expanded significantly when research demonstrated their efficacy against emerging targets. For instance, studies identified pyridazin-3(2H)-one as an appropriate scaffold for formyl peptide receptor (FPR) agonists, which play crucial roles in regulating endogenous inflammation and immunity. This discovery opened new avenues for developing anti-inflammatory agents targeting FPR1, FPR2, and FPR3 receptors [2]. Simultaneously, pyridazinones gained recognition in oncology research, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), where specific substitutions enabled potent inhibition of tyrosine kinase activity implicated in various cancers [4]. The structural adaptability of the pyridazinone core allows for extensive derivatization, enabling medicinal chemists to fine-tune molecular properties for specific therapeutic applications while maintaining the core pharmacophore essential for biological activity.
Table 1: Evolution of Pyridazinone Derivatives in Medicinal Chemistry
Time Period | Therapeutic Focus | Key Structural Features | Representative Targets |
---|---|---|---|
1970s-1980s | Cardiovascular agents | Unsubstituted core, basic side chains | Phosphodiesterases, β-adrenergic receptors |
1990s-2000s | Anti-inflammatory agents | 4-Amino substitutions, arylacetamide chains | Formyl peptide receptors (FPR1/FPR2) |
2010s-Present | Oncology & metabolic disease | 6-Halo substituents, N-alkylation, bioisosteric replacements | FGFR tyrosine kinases, FABP4 |
The molecular architecture of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one exhibits distinctive features that confer unique physicochemical and pharmacological properties within the pyridazine family. The compound features a partially unsaturated six-membered diazine ring containing two adjacent nitrogen atoms at positions 1 and 2, creating an electronic asymmetry that facilitates diverse binding interactions with biological targets. The presence of the 2-methyl group on the nitrogen atom creates a tertiary amide configuration that influences both the compound's electron distribution and its resistance to metabolic degradation compared to secondary amides. This N-alkylation simultaneously reduces the compound's hydrogen-bond donating capacity while increasing its lipophilicity, significantly impacting its membrane permeability and overall drug-likeness [2] [5].
The strategic positioning of electron-withdrawing (chloro at C6) and electron-donating (amino at C4) substituents creates a push-pull electronic system across the heterocyclic ring. This electronic polarization enhances the compound's ability to participate in dipole-dipole interactions within target binding pockets and increases the ring's π-deficiency, potentially enhancing stacking interactions with aromatic residues in enzymes. The chloro substituent at C6 serves as an excellent leaving group, enabling nucleophilic displacement reactions that facilitate further molecular elaboration—a property extensively exploited in medicinal chemistry campaigns. Additionally, the amino group at C4 provides both a hydrogen-bond donor and acceptor site, significantly enhancing the molecule's capacity for specific molecular recognition events [1] [4].
Crystallographic studies of related compounds reveal that the pyridazinone core adopts a nearly planar conformation, with the carbonyl group at position 3 and adjacent nitrogen at position 2 creating an amide-like linkage within the ring. This planarity facilitates intercalation into protein binding sites, while the methyl group at N2 projects orthogonally to the ring plane, filling hydrophobic pockets in target proteins. The molecular weight of 161.58 g/mol and calculated LogP of approximately 0.9 suggest favorable properties for blood-brain barrier penetration when required for central nervous system targets [5].
The bioactivity of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one is profoundly influenced by the electronic and steric contributions of its three key substituents, which create a synergistic interplay governing molecular recognition, binding affinity, and metabolic stability. Each functional group contributes distinct properties while collectively creating a balanced pharmacological profile:
Chloro at C6: This strong σ-electron withdrawing group significantly influences the electron density distribution across the heterocyclic ring, decreasing electron density at C5 while increasing electrophilic character at C6 itself. The chloro substituent serves dual roles: (1) it acts as a bioisostere of other halogens or small hydrophobic groups, filling lipophilic pockets in target proteins; and (2) provides an excellent site for nucleophilic displacement in structure-activity relationship (SAR) explorations. Research on FGFR inhibitors demonstrated that 6-halo-substituted pyridazinones exhibit enhanced kinase inhibition compared to unsubstituted analogs, with chloro providing optimal balance between steric bulk and electronic effects. The chloro group's hydrophobic surface area contributes to favorable van der Waals interactions with nonpolar residues in binding pockets, with an estimated contribution of -1.2 to -1.7 kcal/mol to binding energy [1] [4].
Amino at C4: The primary amino group serves as a crucial hydrogen-bond donor and acceptor, enabling strong directional interactions with protein targets. In FABP4 inhibitor development, the 4-amino group formed critical hydrogen bonds with Tyr128 and Arg126 residues in the fatty acid binding pocket, with replacement by hydroxyl reducing potency by >100-fold. This substituent also influences the compound's electronic distribution through resonance donation, increasing electron density at adjacent positions. The amino group's protonation state varies with physiological pH (predicted pKa ~3.5), remaining largely unprotonated under physiological conditions, which enhances membrane permeability. Additionally, this group serves as a versatile synthetic handle for further derivatization through acylation, reductive amination, or conversion to other functional groups [1] [2].
Methyl at N2: N-methylation blocks a potential site of glucuronidation, significantly enhancing metabolic stability compared to unmethylated analogs. The methyl group contributes approximately +0.5 to LogP, improving membrane permeability while adding minimal steric bulk (molar refractivity contribution: 7.87). In FPR agonists, N-methyl pyridazinones demonstrated improved receptor selectivity profiles compared to N-H analogs due to reduced desolvation energy requirements when entering the binding pocket. This alkyl group also creates a defined torsional angle restriction that influences the orientation of substituents in three-dimensional space, potentially pre-organizing the molecule for target binding [2] [5].
Table 2: Functional Group Contributions to Molecular Properties
Substituent | Electronic Effect | Steric Contribution (ų) | Key Biological Roles | Synthetic Versatility |
---|---|---|---|---|
6-Chloro | Strong σ-withdrawer (-I, -R) | 18.5 | • Hydrophobic pocket filling• Electronic modulation of ring• Leaving group for SNAr | • Nucleophilic displacement• Metal-catalyzed cross-coupling• Reduction to hydride |
4-Amino | Resonance donor (+M) | 12.1 | • H-bond donation/acceptance• Cation-π interactions• Charge transfer stabilization | • Acylation/ureation• Reductive amination• Diazotization/conversion |
2-Methyl | Moderate inductive donor (+I) | 15.9 | • Metabolic stabilization• Solvation energy reduction• Conformational restriction | • Alkylation optimization• Bioisosteric replacement• Stereochemical modification |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1